molecular formula C12H10O2 B1619007 5-(4-Methylphenyl)-2-furaldehyde CAS No. 34035-05-7

5-(4-Methylphenyl)-2-furaldehyde

Cat. No.: B1619007
CAS No.: 34035-05-7
M. Wt: 186.21 g/mol
InChI Key: RNXBPIBAPRFYIS-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-furaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a furan ring substituted with a 4-methylphenyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2-furaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with furfural in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Another method involves the use of a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(4-Methylphenyl)-2-furoic acid.

    Reduction: 5-(4-Methylphenyl)-2-furylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Methylphenyl)-2-furaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-furaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: Similar structure but lacks the furan ring.

    Furfural: Contains the furan ring but lacks the 4-methylphenyl group.

    5-Phenyl-2-furaldehyde: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

5-(4-Methylphenyl)-2-furaldehyde is unique due to the presence of both the furan ring and the 4-methylphenyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBPIBAPRFYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359337
Record name 5-(4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34035-05-7
Record name 5-(4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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